2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid
Overview
Description
2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid is a chemical compound with the molecular formula C9H14O3 . It is used in laboratory settings .
Synthesis Analysis
The synthesis of such kind of scaffold using a cyclohexane-trans-1,4-diol with an alkyne side chain in the presence of Au (I) catalyst has been reported . This is a domino process in which two C–H, two C–O and one C–C bond is assembled through a sequence of cyclization/semi-pinacol rearrangements .Molecular Structure Analysis
The molecular structure of 2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid is characterized by its molecular formula C9H14O3 . The average mass is 170.206 Da and the monoisotopic mass is 170.094299 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid include its molecular structure, represented by the molecular formula C9H14O3 . The average mass is 170.206 Da and the monoisotopic mass is 170.094299 Da .Scientific Research Applications
Organic Synthesis
Carboxylic acids, such as 2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid, play a key role in organic synthesis . They can participate in a variety of organic reactions, including substitution, elimination, and oxidation .
Nanotechnology
In nanotechnology, carboxylic acids can be used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . The carboxylic acid group in 2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid could potentially be used for this purpose.
Polymer Science
Carboxylic acids have applications in the area of polymers as monomers, additives, and catalysts . The carboxylic acid group in 2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid could potentially be used in the synthesis or modification of polymers.
Synthesis of Bicyclic Compounds
The bicyclic [3.2.1]octane framework is present in many natural products with important biological activities . 2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid could potentially be used as a starting material or intermediate in the synthesis of these compounds.
Diels-Alder Reactions
The bicyclic [3.2.1]octane framework can be prepared via Diels-Alder reactions . The 2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid could potentially be used in such reactions.
Pharmaceutical Applications
Given the presence of the [3.2.1]octane framework in molecules with biological interest , 2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid could potentially be used in the development of new pharmaceuticals.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear protective gloves/protective clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Future Directions
The development of an efficient diastereoselective synthesis of the oxabicyclo[3.2.1]octane ring system bearing two oxygenated quaternary chiral centres represents a significant challenge . This motif can be found in a wide range of natural products with significant biological activities . Therefore, future research could focus on improving the synthesis process and exploring its potential applications in the production of biologically active compounds.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid. According to the safety data sheet, this compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound with appropriate protective measures and in a well-ventilated area .
properties
IUPAC Name |
2-hydroxybicyclo[3.2.1]octane-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8-2-1-5-3-6(8)4-7(5)9(11)12/h5-8,10H,1-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQSHXLJRFYYMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CC1C(C2)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384384 | |
Record name | 2-hydroxybicyclo[3.2.1]octane-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid | |
CAS RN |
257932-29-9 | |
Record name | 2-hydroxybicyclo[3.2.1]octane-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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